Adefovir-d4 is a deuterated form of adefovir, a nucleotide analogue reverse transcriptase inhibitor (NRTI) with antiviral activity against hepatitis B virus (HBV). It is commonly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of adefovir in biological samples like human plasma [, , , ]. Utilizing a deuterated analogue like adefovir-d4 as an internal standard helps in minimizing errors in quantification arising from matrix effects and variations during sample preparation and analysis.
The synthesis of adefovir and its analogs has been explored extensively to improve yield and reduce reliance on hazardous reagents. A notable method involves the use of an iodide reagent that enhances yields compared to traditional approaches that utilize magnesium tert-butoxide and dimethylformamide. This improved synthesis allows for reactions to be conducted at larger scales (up to 10 grams) under milder conditions .
The synthesis process typically involves several key steps:
Adefovir-d4 has a molecular formula that includes deuterium atoms, which are isotopes of hydrogen. The presence of these deuterium atoms alters certain physical properties without significantly changing its chemical behavior.
The structure consists of a phosphonate group attached to an acyclic nucleoside framework derived from adenine. The deuterium labeling facilitates studies in metabolic pathways and pharmacokinetics due to its distinct mass signature in analytical techniques like mass spectrometry .
Adefovir-d4 participates in various chemical reactions typical for phosphonate derivatives:
These reactions are essential for understanding how adefovir-d4 behaves in biological systems and how it can be utilized in drug development.
Adefovir-d4 exerts its antiviral effects through the following mechanism:
This mechanism underscores the importance of adefovir-d4 in treating hepatitis B infections and highlights its role as a potent inhibitor against resistant strains of the virus .
Adefovir-d4 exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and bioavailability when used in clinical settings or research applications .
Adefovir-d4 serves multiple scientific purposes:
Adefovir-d4 (GS-0393-d4; PMEA-d4) is a deuterium-labeled analog of the antiviral drug adefovir, where four hydrogen atoms at the ethyl bridge positions (−CH₂−CH₂−) are replaced with deuterium (D) atoms [5] [7]. This strategic isotopic substitution retains the chemical equivalence between adefovir and its deuterated counterpart while introducing distinct physicochemical properties. The molecular formula of Adefovir-d4 is C₈H₈D₄N₅O₄P (molecular weight: 277.21 g/mol), differing from non-deuterated adefovir (C₈H₁₂N₅O₄P, MW: 273.19 g/mol) by a +4 Da mass shift [1] [6]. Deuterium incorporation reduces bond vibrational frequency due to the higher mass of deuterium, potentially altering the molecule’s metabolic stability without affecting its primary biochemical targets [5] [7]. Commercial synthesis typically yields >95% isotopic purity, confirmed via HPLC and mass spectrometry [6] [8].
Table 1: Isotopic Properties of Adefovir-d4
Property | Adefovir-d4 | Adefovir |
---|---|---|
Molecular Formula | C₈H₈D₄N₅O₄P | C₈H₁₂N₅O₄P |
Molecular Weight (g/mol) | 277.21 | 273.19 |
Deuterium Positions | Ethyl bridge (−CD₂−CD₂−) | N/A |
Isotopic Purity | ≥95%–98.69% | N/A |
CAS Number | 1190021-70-5 | 106941-25-7 |
Deuterium substitution significantly alters the ¹H NMR spectrum of Adefovir-d4. The methylene protons (−CH₂−) adjacent to the purine ring and phosphonate group in adefovir (δ 4.2–4.4 ppm) are absent, while deuterium-coupled signals may appear as low-intensity quadrupolar resonances [3]. ¹³C NMR reveals characteristic upfield shifts of 0.1–0.3 ppm for the deuterated ethyl carbons due to the isotopic effect on electron density [7]. Two-dimensional NMR techniques (e.g., HSQC, HMBC) confirm deuterium placement by correlating residual ¹H signals with ¹³C nuclei. For instance, the adenine H-8 proton (δ 8.15 ppm) shows cross-peaks with the deuterated ethylene carbons, proving structural integrity [3] [6].
HRMS analysis of Adefovir-d4 resolves the exact mass at 277.0878 Da (calculated for C₈H₈D₄N₅O₄P⁺), distinguishing it from non-deuterated adefovir (273.0627 Da) [4] [5]. Fragmentation patterns in tandem MS/MS highlight key differences:
Table 2: HRMS Fragmentation Signatures of Adefovir-d4
Fragment Ion (m/z) | Composition | Mass Shift vs. Adefovir |
---|---|---|
277.0878 | [M+H]⁺ | +4.0 Da |
178.9 | C₇H₅D₂N₅O₂P⁺ | +2.0 Da |
135.9 | C₅H₃D₂N₅⁺ | +2.0 Da |
100.1 | O₃PCH₂OCH₂D₂⁺ | +2.0 Da |
Deuterium introduces subtle changes to molecular dynamics:
Table 3: Commercial Sources and Specifications of Adefovir-d4
Supplier | Catalog Number | Purity | Pack Size | Primary Application |
---|---|---|---|---|
Santa Cruz Biotechnology | sc-217581 | >95% | 2.5 mg | NMR/MS tracer studies |
MedChemExpress | HY-B1826S2 | 98.69% | 2.5 mg | Metabolic stability assays |
LGC Standards | TRC-A247502 | >95% (HPLC) | 2.5 mg | Quantitative LC-MS standards |
Toronto Research Chemicals | Custom | ≥98% | Variable | Pharmacokinetic research |
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8